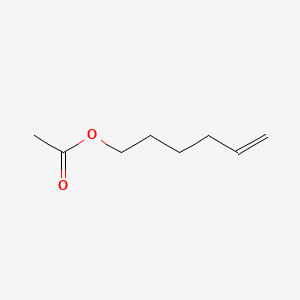

5-Hexenyl acetate

描述

Significance in Contemporary Chemical Sciences

The importance of 5-Hexenyl acetate (B1210297) in modern chemistry stems from its utility in sophisticated organic synthesis. Its structure is ideal for a range of chemical reactions, making it a frequently used substrate in methodological studies and total synthesis.

One of the most significant applications of 5-Hexenyl acetate is in olefin metathesis , a powerful reaction for the formation of carbon-carbon double bonds. fishersci.fifishersci.es It serves as a crucial starting material in cross-metathesis reactions to produce high-value, long-chain acetate compounds. fishersci.figoogle.com For instance, the reaction of this compound with 1-hexene (B165129) or 5-decene, often catalyzed by ruthenium-based catalysts like Grubbs' catalyst, is a key step in the synthesis of specific insect pheromones. fishersci.figoogle.com

Furthermore, the 5-hexenyl moiety is a classic substrate for studying radical cyclization reactions . The 5-hexenyl radical readily cyclizes to form a cyclopentylmethyl radical, a well-documented and fundamental transformation in physical organic chemistry. researchgate.net This predictable reactivity allows researchers to probe radical reaction mechanisms and apply them in the elegant synthesis of complex cyclic molecules. researchgate.net Its utility also extends to the synthesis of other complex structures, such as tri-substituted vinyl boronates, through ruthenium-catalyzed olefin cross-metathesis. sigmaaldrich.com

| Property | Value | Reference |

| CAS Number | 5048-26-0 | nih.gov |

| Molecular Formula | C₈H₁₄O₂ | cymitquimica.comnih.gov |

| Molecular Weight | 142.20 g/mol | scbt.comnih.gov |

| Appearance | Colorless to pale yellow liquid | cymitquimica.comchembk.com |

| Boiling Point | 173-174 °C | chembk.comchemsrc.com |

| Density | ~0.883 g/mL at 25°C | chembk.comchemsrc.com |

| Solubility | Insoluble in water, soluble in alcohol | fishersci.fifishersci.ca |

Interdisciplinary Research Trajectories

The applications of this compound extend beyond fundamental organic chemistry, finding relevance in several interdisciplinary fields.

Chemical Ecology and Agricultural Science: The most prominent interdisciplinary application is in the synthesis of insect sex pheromones for pest management. google.comnih.gov Pheromones are highly specific chemical signals used by insects for mating, and their synthetic versions can be deployed in traps or as mating disruptants, offering an environmentally benign alternative to conventional pesticides. This compound is a key precursor for the large-scale production of pheromone components for several agricultural pests. google.com For example, it is used to synthesize E-5-decenyl acetate, the primary component of the Peach Twig Borer pheromone. google.comgoogle.com

| Pheromone Component | Target Insect | Synthesis Note | Reference |

| E-5-Decenyl acetate | Peach Twig Borer (Anarsia lineatella) | Synthesized via cross-metathesis of this compound and 5-decene. | google.comgoogle.com |

| (4E,7Z)-4,7-Tridecadienyl acetate | Component of a sex pheromone | Synthesized from this compound. | fishersci.fifishersci.ca |

| Mosquito Oviposition Pheromone | Mosquitoes | Synthesized via cross-metathesis of this compound and 1-dodecene (B91753) or 11-docosene. | google.com |

Polymer Chemistry: In materials science, this compound has been explored as a comonomer in polymerization reactions. Research has demonstrated its use in the copolymerization of ethylene (B1197577) using advanced nickel(II) catalysts. acs.org It has also been utilized in ring-opening metathesis polymerization (ROMP) studies, contributing to the development of new polymers with tailored properties. chemsrc.com

Fragrance Science: While it possesses a pleasant odor, this compound is also studied as a fragrance precursor . cymitquimica.comchembk.comgoogleapis.com In this role, it is incorporated into formulations where it remains stable until it breaks down under specific triggers, such as the presence of humidity, to release a desired fragrant molecule. googleapis.com This controlled-release mechanism is a subject of research for creating long-lasting scents in various consumer products. googleapis.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

hex-5-enyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-3-4-5-6-7-10-8(2)9/h3H,1,4-7H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPLWNENKBSBMFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCCCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80336950 | |

| Record name | 5-Hexenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80336950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5048-26-0 | |

| Record name | 5-Hexenyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5048-26-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Hexenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80336950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthetic Pathways and Enzymatic Transformations of 5 Hexenyl Acetate

Elucidation of Endogenous Biosynthetic Routes

The primary endogenous route for the biosynthesis of 5-hexenyl acetate (B1210297) in plants is the lipoxygenase (LOX) pathway. mdpi.comuliege.beresearchgate.net This metabolic cascade begins with the release of polyunsaturated fatty acids from cell membranes and proceeds through a series of oxidative and cleavage reactions to produce short-chain volatile compounds. mdpi.com

The lipoxygenase pathway is a crucial metabolic route in plants, responsible for the production of a diverse array of bioactive compounds known as oxylipins. nih.govoup.com These molecules are involved in various physiological processes, including defense against pests and pathogens, wound healing, and signaling. nih.govnih.gov 5-Hexenyl acetate is one of the many "green leaf volatiles" (GLVs) synthesized through this pathway, which are C6 and C9 aldehydes, alcohols, and esters. mdpi.comuliege.be

The biosynthesis of this compound commences with the liberation of polyunsaturated fatty acids (PUFAs), primarily linoleic acid (C18:2) and α-linolenic acid (C18:3), from membrane lipids such as phospholipids (B1166683) and galactolipids. mdpi.comuliege.be This initial step is catalyzed by lipases. uliege.be These C18 fatty acids serve as the fundamental precursors for the subsequent enzymatic reactions in the LOX pathway. mdpi.com

Table 1: Key Precursor Fatty Acids in this compound Biosynthesis

| Fatty Acid | Chemical Formula | Saturation | Role in Pathway |

| Linoleic Acid | C18H32O2 | Polyunsaturated (ω-6) | Primary substrate for 13-lipoxygenase, leading to C6 volatile compounds. mdpi.comuliege.be |

| α-Linolenic Acid | C18H30O2 | Polyunsaturated (ω-3) | Substrate for 13-lipoxygenase, also yielding C6 volatile compounds. mdpi.comuliege.be |

Once released, the polyunsaturated fatty acids are acted upon by lipoxygenase (LOX) enzymes. mdpi.comuliege.be Specifically, 13-lipoxygenase (13-LOX) catalyzes the dioxygenation of linoleic acid and α-linolenic acid at the C-13 position. mdpi.comresearchgate.net This reaction introduces a hydroperoxy group, converting the fatty acids into their corresponding 13-hydroperoxy derivatives: 13-hydroperoxyoctadecadienoic acid (13-HPOD) from linoleic acid and 13-hydroperoxyoctadecatrienoic acid (13-HPOT) from α-linolenic acid. mdpi.comnih.gov This step is a critical control point in the pathway, directing the fatty acid substrates towards the production of C6 volatiles. mdpi.compnas.org

The 13-hydroperoxy fatty acids are then cleaved by the enzyme hydroperoxide lyase (HPL), a member of the cytochrome P450 family. nih.govwikipedia.org HPL specifically cleaves the C-C bond adjacent to the hydroperoxide group. wikipedia.org The cleavage of 13-HPOD yields hexanal (B45976) (a C6 aldehyde) and 12-oxo-(9Z)-dodecenoic acid. pnas.orguniprot.org Similarly, the cleavage of 13-HPOT results in the formation of (Z)-3-hexenal (another C6 aldehyde) and 12-oxo-(9Z)-dodecenoic acid. mdpi.comresearchgate.net This enzymatic step is directly responsible for the generation of the six-carbon backbone that will ultimately form this compound. mdpi.com

The C6 aldehydes produced by HPL, such as hexanal and (Z)-3-hexenal, are subsequently reduced to their corresponding alcohols by the action of alcohol dehydrogenase (ADH) enzymes. mdpi.comuliege.be For instance, hexanal is converted to hexanol, and (Z)-3-hexenal is reduced to (Z)-3-hexenol. mdpi.comresearchgate.net This reduction step requires a reducing equivalent, typically NADH or NADPH. researchgate.netgoogle.com The activity of ADH is a crucial branch point, determining the ratio of aldehydes to alcohols in the volatile blend. uliege.benih.gov

The final step in the biosynthesis of this compound is the esterification of the C6 alcohol, (Z)-3-hexenol, with an acetyl group. mdpi.comfrontiersin.org This reaction is catalyzed by alcohol acyltransferase (AAT) enzymes, which transfer an acetyl group from acetyl-CoA to the alcohol. nih.govresearchgate.net This esterification converts the alcohol into its corresponding acetate ester, in this case, (Z)-3-hexenyl acetate, which is an isomer of this compound. frontiersin.orgresearchgate.net The activity of AAT is a key determinant of the final ester composition of the plant's volatile emissions. nih.govnih.gov

Table 2: Enzymatic Steps in the Biosynthesis of C6 Volatiles

| Enzyme | Substrate(s) | Product(s) | Function |

| Lipase | Membrane Lipids | Linoleic acid, α-Linolenic acid | Releases precursor fatty acids. uliege.be |

| 13-Lipoxygenase (13-LOX) | Linoleic acid, α-Linolenic acid | 13-HPOD, 13-HPOT | Dioxygenation of fatty acids. mdpi.comresearchgate.net |

| Hydroperoxide Lyase (HPL) | 13-HPOD, 13-HPOT | Hexanal, (Z)-3-Hexenal | Cleavage of hydroperoxy fatty acids to form C6 aldehydes. mdpi.comnih.gov |

| Alcohol Dehydrogenase (ADH) | Hexanal, (Z)-3-Hexenal | Hexanol, (Z)-3-Hexenol | Reduction of C6 aldehydes to C6 alcohols. mdpi.comuliege.be |

| Alcohol Acyltransferase (AAT) | (Z)-3-Hexenol, Acetyl-CoA | (Z)-3-Hexenyl acetate | Esterification of C6 alcohols to form acetate esters. mdpi.comfrontiersin.org |

Stereochemical Considerations in Biosynthesis

The biosynthesis of simple, straight-chain alkenyl acetates like this compound is not well-documented in plants, and therefore, specific stereochemical considerations are not described in the scientific literature.

In contrast, the biosynthesis of the widely studied GLV isomer, (Z)-3-hexenyl acetate, begins with the oxygenation of polyunsaturated fatty acids like α-linolenic acid by lipoxygenase enzymes. The stereochemistry of the resulting hydroperoxide intermediate is tightly controlled by the specific lipoxygenase involved (e.g., 9-LOX or 13-LOX), which dictates the subsequent enzymatic steps. This precise enzymatic control ensures the formation of specific stereoisomers, which is crucial for their biological activity.

Post-Synthetic Metabolism and Enzymatic Conversion in Biological Systems

Once formed or introduced into a plant system, volatile esters undergo various enzymatic conversions. Airborne (Z)-3-hexenyl acetate, for example, can be taken up by neighboring plants and metabolized, a process crucial for plant-to-plant communication and defense priming. nih.gov The metabolic fate of these esters typically involves hydrolysis followed by conjugation.

Hydrolytic Cleavage by Carboxylesterases (CXEs)

The primary metabolic step for volatile acetates in plants is the hydrolytic cleavage of the ester bond to yield the corresponding alcohol and acetic acid. This reaction is catalyzed by a class of enzymes known as carboxylesterases (CXEs). pnas.org Research has shown that upon exposure to (Z)-3-hexenyl acetate, plants rapidly convert it to (Z)-3-hexenol. nih.gov This conversion is a key step, as the alcohol and the ester can have different signaling properties and biological activities.

In the model plant Arabidopsis thaliana, specific CXEs have been identified as responsible for the hydrolysis of (Z)-3-hexenyl acetate. Through inhibitor and fractionation experiments, AtCXE5 and AtCXE12 were identified as the primary candidates. nih.gov Subsequent studies using T-DNA insertion mutants confirmed that AtCXE12 significantly contributes to this hydrolysis in planta. nih.gov Heterologous expression of both AtCXE5 and AtCXE12 in E. coli demonstrated that both enzymes are capable of hydrolyzing (Z)-3-hexenyl acetate to (Z)-3-hexenol. nih.gov Similar CXE activities have been found in the leaves of other plant species, including common bean, tomato, wheat, and maize, suggesting a conserved mechanism for GLV metabolism. researchgate.net In tomato (Solanum lycopersicum), the carboxylesterase SlCXE1 has been shown to play a major role in regulating the content of several volatile acetate esters, including (Z)-3-hexenyl acetate, thereby influencing fruit flavor. pnas.org

Table 1: Characterized Plant Carboxylesterases Involved in Volatile Acetate Hydrolysis

| Enzyme | Organism | Substrate(s) | Function |

|---|---|---|---|

| AtCXE12 | Arabidopsis thaliana | (Z)-3-Hexenyl acetate | Major contributor to the hydrolysis of airborne (Z)-3-hexenyl acetate to (Z)-3-hexenol in leaves. nih.gov |

| AtCXE5 | Arabidopsis thaliana | (Z)-3-Hexenyl acetate | Contributes to the hydrolysis of (Z)-3-hexenyl acetate. nih.gov |

| SlCXE1 | Solanum lycopersicum (Tomato) | (Z)-3-Hexenyl acetate, Hexyl acetate, and other acetate esters | Regulates volatile ester content, affecting fruit aroma. pnas.org |

The conversion of (Z)-3-hexenyl acetate to (Z)-3-hexenol is not merely a detoxification step but a crucial part of plant defense signaling. While the acetate form is more stable and can travel through the air to neighboring plants, the alcohol form, (Z)-3-hexenol, is often the more biologically active signaling molecule. researchgate.net The hydrolysis is therefore thought to be an activation step. Exogenous application of (Z)-3-hexenyl acetate can induce or prime anti-herbivore defenses, and this effect is likely mediated by its conversion to (Z)-3-hexenol. nih.gov The regulation of the ester-to-alcohol ratio by CXEs allows the plant to fine-tune its chemical communication and defensive posture in response to environmental cues like herbivory. pnas.org

Downstream Conjugation Pathways (e.g., Glycosylation)

Following hydrolysis, the resulting alcohol (e.g., (Z)-3-hexenol) can be further metabolized through conjugation pathways, with glycosylation being a common route. nih.gov Glycosylation is the enzymatic process of attaching a carbohydrate moiety to the alcohol. This increases the water solubility of the compound, reduces its volatility, and renders it biologically inactive, effectively serving as a method of detoxification and storage. nih.govfrontiersin.org

In wheat, exposure to (Z)-3-hexenyl acetate leads to the accumulation of hexenyl diglycosides, indicating that the compound is first hydrolyzed and then conjugated by glycosyltransferases. nih.govfrontiersin.org Studies in various plant species have shown that airborne (Z)-3-hexenol is readily taken up and converted to non-volatile glycosides, such as (Z)-3-hexenyl vicianoside. nih.gov These stored glycosides can act as a defense mechanism; when the plant tissue is subsequently damaged by an herbivore, glycosidase enzymes can cleave the sugar moiety, releasing the volatile alcohol as a rapid defense response.

Advanced Synthetic Methodologies and Mechanistic Investigations for 5 Hexenyl Acetate Analogues

Strategies for Targeted Chemical Synthesis

The targeted synthesis of 5-hexenyl acetate (B1210297) and its analogues leverages a variety of modern synthetic organic chemistry techniques. These methods allow for the precise construction and modification of the molecular framework, enabling the creation of diverse derivatives for various applications. Key strategies include olefin cross-metathesis for building the carbon skeleton and acetolysis reactions for introducing specific functional groups.

Olefin cross-metathesis (CM) has emerged as a powerful tool for the synthesis of 5-hexenyl acetate derivatives, offering an efficient route to form new carbon-carbon double bonds. rsc.orgpsu.edu This reaction, often catalyzed by ruthenium-based complexes like Grubbs' catalyst, involves the exchange of substituents between two different olefins. google.comgoogle.com

A significant application of CM is the synthesis of insect pheromones, such as 5-decenyl acetate. google.comgoogle.comthermofisher.com In one approach, this compound is cross-metathesized with 5-decene. google.com Another strategy involves the self-metathesis of this compound to yield 1,10-diacetoxy-5-decene, which is subsequently cross-metathesized with 5-decene. google.com To drive the reaction towards high conversion, byproducts like ethylene (B1197577) or 1-hexene (B165129) are often removed under vacuum. google.com The choice of catalyst and reaction conditions can influence the stereochemical outcome, yielding specific trans:cis isomeric ratios of the final product. google.com For instance, the cross-metathesis of 1-hexene and this compound can produce 5-decenyl acetate with an 80:20 to 84:16 trans:cis ratio. google.com

The reactivity of the olefin partners is a crucial factor for a successful cross-metathesis. rsc.org For example, in the modification of polymers, changing the cross partner from a more reactive olefin to this compound resulted in lower incorporation, as the homodimerization of this compound competed with the desired cross-metathesis reaction. rsc.org

Table 1: Examples of Olefin Cross-Metathesis Reactions Involving this compound

| Reactant 1 | Reactant 2 | Catalyst | Product | Isomeric Ratio (trans:cis) | Reference |

| This compound | 5-Decene | Grubbs' Catalyst | 5-Decenyl acetate | 84:16 | google.com |

| This compound | 1-Hexene | Grubbs' Catalyst | 5-Decenyl acetate | 80:20 to 84:16 | google.com |

| This compound | Self-metathesis | Not specified | 1,10-Diacetoxy-5-decene | Not specified | google.com |

| 1,10-Diacetoxy-5-decene | 5-Decene | Not specified | 5-Decenyl acetate | Not specified | google.comgoogle.com |

| Poly(5-vinyl-2-norborene) | This compound | Ruthenium catalyst | Functionalized polymer | Low incorporation | rsc.org |

Acetolysis, a specific type of solvolysis where acetic acid is the solvent, can be employed for the structural modification of this compound analogues. This reaction typically involves the cleavage of a chemical bond and the concurrent incorporation of an acetate group.

A classic example is the acetolysis of 5-hexenyl p-nitrobenzenesulfonate in the presence of sodium acetate. This reaction primarily yields this compound (83.7%), along with cyclized products such as cyclohexyl acetate (11.6%) and cyclohexene (B86901) (4.7%). researchgate.net The formation of cyclic products suggests the involvement of a carbocation intermediate that can undergo intramolecular cyclization. The rate of acetolysis of 5-hexenyl p-nitrobenzenesulfonate is 1.7 times faster than that of its saturated analogue, n-hexyl p-nitrobenzenesulfonate, indicating anchimeric assistance from the double bond. researchgate.net

In the absence of a buffer like sodium acetate, the reaction of 5-hexenyl p-nitrobenzenesulfonate in acetic acid leads to different products, with the addition of acetic acid across the double bond becoming a major pathway, forming 1,5-diacetoxyhexane. researchgate.net This highlights the critical role of reaction conditions in directing the outcome of acetolysis reactions.

Table 2: Products of Acetolysis of 5-Hexenyl p-Nitrobenzenesulfonate

| Reaction Conditions | Product | Yield (%) | Reference |

| Acetic acid, sodium acetate | This compound | 83.7 | researchgate.net |

| Cyclohexyl acetate | 11.6 | researchgate.net | |

| Cyclohexene | 4.7 | researchgate.net | |

| Acetic acid (no buffer) | 1,5-Diacetoxyhexane | Major product | researchgate.net |

| Cyclohexyl acetate | 42 | researchgate.net | |

| This compound | 8 | researchgate.net | |

| Cyclohexene | 2 | researchgate.net |

Radical Reaction Mechanisms

The 5-hexenyl radical is a cornerstone of radical chemistry, renowned for its propensity to undergo cyclization. This process provides a powerful method for the construction of five-membered rings and has been extensively studied to understand its mechanistic details.

The intramolecular cyclization of the 5-hexenyl radical is a rapid and highly regioselective process that predominantly yields a cyclopentylmethyl radical. scirp.orgwikipedia.org This reaction proceeds via a 5-exo-trig cyclization, which is kinetically favored over the alternative 6-endo-trig pathway that would lead to a cyclohexyl radical. vanderbilt.eduillinois.edu Although the 6-endo product is thermodynamically more stable, the transition state for the 5-exo closure is lower in energy, making it the dominant reaction pathway under kinetic control. wikipedia.orgvanderbilt.edu The high degree of regioselectivity and the mild conditions under which these reactions can be performed contribute to their synthetic utility. scirp.org

The kinetics of the 5-hexenyl radical cyclization have been thoroughly investigated. The rate constant for the cyclization is on the order of 1 x 10^5 s⁻¹ at 25°C. researchgate.net This rapid rate makes it a useful "radical clock" for timing other fast radical reactions. illinois.edu

The stereochemistry of the cyclization is predictable and depends on the substitution pattern of the acyclic radical. vanderbilt.eduresearchgate.net The reaction proceeds through a chair-like transition state. wikipedia.org

1- or 3-substituted 5-hexenyl radicals primarily yield cis-disubstituted cyclopentanes. vanderbilt.eduresearchgate.net

2- or 4-substituted 5-hexenyl radicals mainly afford trans-disubstituted cyclopentanes. vanderbilt.eduresearchgate.net

This stereoselectivity is a consequence of the substituents preferentially occupying equatorial positions in the chair-like transition state to minimize steric strain. diva-portal.org

Table 3: Kinetic and Stereochemical Data for 5-Hexenyl Radical Cyclization

| Parameter | Value/Observation | Reference |

| Rate Constant (k_c) at 25°C | 1 x 10⁵ s⁻¹ | researchgate.net |

| Preferred Cyclization Mode | 5-exo-trig | vanderbilt.eduillinois.edu |

| Stereochemical Outcome | ||

| 1- or 3-substitution | Predominantly cis product | vanderbilt.eduresearchgate.net |

| 2- or 4-substitution | Predominantly trans product | vanderbilt.eduresearchgate.net |

Substituents on the 5-hexenyl radical skeleton can significantly influence the rate and regioselectivity of the cyclization. wikipedia.org

Alkyl substituents at positions 2, 3, 4, or 6 generally enhance the selectivity for 5-exo closure. wikipedia.org

A carbonyl substituent at the 2-position can promote the 6-endo ring closure. wikipedia.org

Electron-withdrawing groups can polarize the double bond, which is sometimes necessary to achieve high yields. wikipedia.org

Electron-donating groups , such as a methoxy (B1213986) group, at the α-position can lower the activation barrier for cyclization. nih.gov

Electron-accepting groups (e.g., ethoxycarbonyl, cyano) at the α-position tend to raise the reaction barrier. nih.gov

Environmental factors such as solvent polarity can also have an effect. Computational studies using a polarizable continuum model for the solvent have been employed to explore these influences. nih.gov

Table 4: Influence of Substituents on 5-Hexenyl Radical Cyclization

| Substituent Position | Substituent Type | Effect on Cyclization | Reference |

| 2, 3, 4, or 6 | Alkyl | Enhances 5-exo selectivity | wikipedia.org |

| 2 | Carbonyl | Promotes 6-endo closure | wikipedia.org |

| 4 | Oxa (Oxygen) | Increases 5-exo preference, decreases rate | scirp.orgresearchgate.net |

| α-position | Methoxy (electron-donating) | Reduces reaction barrier | nih.gov |

| α-position | Ethoxycarbonyl, Cyano (electron-accepting) | Raises reaction barrier | nih.gov |

Electron Transfer Induced Rearrangements

Electron transfer (ET) processes can initiate significant rearrangements in analogues of this compound. These reactions often proceed through radical ion intermediates, which can undergo subsequent cyclization and fragmentation pathways distinct from neutral radical species. The nature of these rearrangements is highly dependent on the specific structure of the analogue, the mode of electron transfer (reductive vs. oxidative), and the reaction conditions.

A key feature of these rearrangements is the potential for 5-exo hexenyl radical cyclization. beilstein-journals.org This process, where a radical intermediate adds to the double bond, is a common mechanistic step. beilstein-journals.orgresearchgate.net However, the fate of the resulting cyclized radical or ion can vary, leading to a range of products.

Research into these rearrangements often utilizes probe molecules containing 5-hexenyl structures to distinguish between radical and ionic mechanistic pathways. beilstein-journals.orgnih.gov The product distribution serves as an indicator of the intermediates involved. For instance, in some systems, reductive electron transfer to a probe molecule leads to a spirocyclic ketone product via a radical anion intermediate. beilstein-journals.orgnih.gov In contrast, oxidative electron transfer can result in ring-expanded ketones and enones. beilstein-journals.orgnih.gov

The competition between different reaction pathways, such as fragmentation and cyclization, is a central theme in these studies. For example, radical ions generated through electron transfer can fragment to produce free radicals and ions. beilstein-journals.org The subsequent reactions of these species are influenced by the presence of redox reagents. beilstein-journals.org

Detailed mechanistic investigations have employed various techniques, including kinetic EPR spectroscopy, to study the rates of these radical rearrangements. researchgate.net The influence of substituents on the cyclization process has also been a subject of study, with findings indicating that factors like the Thorpe–Ingold effect can significantly accelerate the rate of ring closure. researchgate.net

The following table summarizes findings from studies on electron transfer-induced rearrangements of various 5-hexenyl analogues, highlighting the starting materials, reaction conditions, and the resulting products.

| Starting Material | Reaction Conditions | Major Products | Ref. |

| Cyclopentylcarbinyl p-nitrobenzenesulfonate | Acetolysis with sodium acetate | This compound, Cyclohexene, Cyclohexyl acetate | researchgate.net |

| Probe I (a 5-hexenyl-containing radical ion probe) | Reductive ET with amines or SmI2 | Spirocyclic ketone, Cyclopropanol (B106826) | beilstein-journals.orgnih.gov |

| Probe II (a 5-hexenyl-containing radical ion probe) | Oxidative ET with DCA/BP or other oxidants | Spirocyclic ketone, Ring-expanded ketone, Enone | beilstein-journals.orgnih.gov |

| Methyl-substituted cyclopropanol (1d) | Cu(OAc)2 | Ring-expanded enone, Ketone | beilstein-journals.orgnih.gov |

| Bicyclic cyclopropanol derivatives | Copper(II) salts | Ring-opened products | beilstein-journals.org |

Computational Chemistry and Theoretical Modeling of 5 Hexenyl Acetate Reactivity

Quantum Chemical Approaches for Reaction Mechanism Elucidation

Quantum chemical methods are instrumental in understanding the intricate details of chemical reactions, including bond-breaking and bond-forming processes. For esters like 5-hexenyl acetate (B1210297), these approaches can clarify mechanisms such as pyrolysis and atmospheric oxidation. uhasselt.beacs.org The pyrolysis of esters containing a β-hydrogen in the alkyl group, for example, is understood to proceed through a six-membered cyclic transition state. uhasselt.be

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules and has been successfully applied to investigate the reactions of various esters. arabjchem.org Different functionals and basis sets are employed depending on the specific system and reaction being studied. For instance, functionals like M06-2X, ωB97XD, and BHandHLYP have been used in conjunction with basis sets such as 6-311+G(d,p) and 6-311++G(3df,3pd) to achieve high accuracy for geometries, energies, and vibrational frequencies. uhasselt.beacs.orgrsc.org

In studies of ester reactions, DFT calculations are used to optimize the geometries of reactants, transition states, and products. rsc.org For example, research on the ozonolysis of cis-3-hexenyl acetate utilized the BHandHLYP functional with the 6-311+G(d,p) basis set to perform geometry optimizations and frequency calculations for all stationary points along the reaction pathway. rsc.org Similarly, the M06-2X functional has been proven effective for studying the interactions of esters with atmospheric radicals. acs.org DFT calculations were also used to evaluate the coordination and insertion of 5-hexenyl acetate (referred to as AMA) in polymerization reactions, highlighting its favorable insertion profile. researchgate.net

Table 1: Examples of DFT Functionals and Basis Sets Used in Ester Reactivity Studies

| Functional | Basis Set | Application | Reference |

| M06-2X, ωB97XD | 6-311++G(d,p) | Pyrolysis of isopropyl acetate | uhasselt.be |

| M06-2X | 6-311++G(3df,3pd) | Reaction of isoamyl acetate with OH and Cl | acs.org |

| BHandHLYP | 6-311+G(d,p) | Ozonolysis of cis-3-hexenyl esters | rsc.orgrsc.org |

| UB3LYP | 6-31+G(d)//UB3LYP/6-31G(d) | Cyclization of N-dimethylphosphinoyl-2-methyl-3-aza-5-hexenyl radical | researchgate.net |

| M06 | cc-pVDZ | Hydrolysis/alcoholysis/ammonolysis of ethylene (B1197577) terephthalate (B1205515) dimer | arabjchem.org |

| UB3LYP | --- | Intramolecular cyclization of 2,5-hexadienyl radicals | researchgate.net |

This table is for illustrative purposes and includes methods applied to this compound and structurally related esters to show common computational approaches.

Transition state (TS) analysis is crucial for determining the feasibility and kinetics of a chemical reaction. arxiv.org By locating the first-order saddle point on the potential energy surface that connects reactants and products, the activation energy (the barrier to reaction) can be calculated. arxiv.orgstanford.edu For many ester reactions, computational methods are used to identify these transition states and map out the entire energy landscape. uhasselt.bearxiv.org

For the pyrolysis of esters, a mechanism involving a "cyclic hydrogen bridge" in a six-membered transition state is often proposed and studied computationally. uhasselt.be The energy barriers for such reactions, as well as for competing pathways like simple bond fission, can be determined using methods like Transition State Theory (TST) in conjunction with DFT energy profiles. researchgate.netnih.gov In the case of the atmospheric oxidation of cis-3-hexenyl acetate by ozone, the reaction is initiated by the electrophilic addition of ozone to the carbon-carbon double bond, forming a primary ozonide (POZ) through a transition state. rsc.orgrsc.org The calculated activation energies for such processes provide insight into the reaction kinetics. mdpi.com

Table 2: Calculated Activation Energies for Selected Ester Reactions

| Reaction | Computational Method | Activation Energy (kcal/mol) | Reference |

| Pyrolysis of Methyl Ricinoleate | DFT | 68.7 (287.72 kJ/mol) | mdpi.com |

| Pyrolysis of Isopropyl Acetate (Six-membered TS) | CBS-QB3 | ~46 | researchgate.net |

| Decomposition of Diazido Ester (HDBAA) | DFT | 37.1 (155.1 kJ/mol) | researchgate.net |

| α-ester rearrangement of RC(O)OCH₂O• | --- | 10 | researchgate.net |

This table presents data for various esters to illustrate the range of activation energies calculated for different reaction types using computational methods.

Molecular Dynamics Simulations for Conformational Studies

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules, including conformational changes. plos.org By simulating the atomic motions over time, MD provides insights into the flexibility of a molecule and the equilibrium between its different conformational states. nwsuaf.edu.cn For a flexible molecule like this compound, which has multiple rotatable bonds, MD simulations can reveal the preferred three-dimensional structures and the energy barriers for converting between them.

While specific MD simulation studies focused solely on this compound are not widely available in the reviewed literature, the methodology is routinely applied to similar molecules. nwsuaf.edu.cnuniv-tlemcen.dzuq.edu.au For instance, MD simulations have been used to investigate the conformational dynamics of lipases, enzymes that can act on esters, and to study the binding of a similar pheromone, Z-8-dodecenyl acetate, to its binding protein. plos.orgnwsuaf.edu.cn These simulations, often running for hundreds of nanoseconds, track the trajectory of each atom, allowing for the analysis of root mean square deviation (RMSD) to assess structural stability and flexibility. nwsuaf.edu.cn Such studies can identify key intramolecular interactions, like hydrophobic interactions and hydrogen bonds, that stabilize certain conformations. nwsuaf.edu.cn

Prediction of Atmospheric Degradation Pathways and Kinetics

Computational chemistry is essential for predicting the atmospheric fate of volatile organic compounds (VOCs) like this compound. rsc.org The primary atmospheric degradation pathways for unsaturated esters are initiated by reactions with oxidants such as the hydroxyl radical (OH), ozone (O₃), and the nitrate (B79036) radical (NO₃). rsc.orgacs.org

Theoretical studies on cis-3-hexenyl acetate and related compounds have elucidated these degradation mechanisms. rsc.orgacs.org The reaction with OH radicals is a major daytime degradation pathway, with calculated atmospheric lifetimes for various cis-3-hexenyl esters ranging from approximately 2.3 to 7.2 hours. acs.org The reaction with ozone is also significant, particularly as O₃ concentrations can be high. rsc.org The ozonolysis of cis-3-hexenyl acetate proceeds via addition to the double bond, leading to the formation of carbonyls and Criegee intermediates, which can further react to produce acids like propanoic acid. rsc.orgresearchgate.net During nighttime, reactions with the NO₃ radical can become a dominant removal pathway. acs.orguq.edu.au

Kinetic modeling using data from quantum chemical calculations allows for the determination of reaction rate constants. acs.org Transition State Theory (TST) is often employed to calculate these rate constants, which can then be compared with experimental values. rsc.org For the reaction of cis-3-hexenyl acetate with O₃ at 298 K, the theoretically calculated rate constant was found to be in good agreement with experimental results. rsc.org

Table 3: Atmospheric Reaction Rate Constants for cis-3-Hexenyl Acetate at 298 K

| Oxidant | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Method | Reference |

| OH | (4.19 ± 0.38) x 10⁻¹¹ | Experimental | acs.org |

| O₃ | (5.77 ± 0.70) x 10⁻¹⁷ | Experimental/Theoretical (DFT) | rsc.orgrsc.org |

| O₃ | (5.4 ± 1.4) x 10⁻¹⁷ | Experimental | rsc.org |

| O₃ | (5.9 ± 0.87) x 10⁻¹⁷ | Experimental | rsc.org |

| NO₃ | (2.46 ± 0.75) x 10⁻¹³ | Experimental | acs.org |

This table summarizes experimentally measured and theoretically supported rate constants for the primary atmospheric degradation reactions of cis-3-hexenyl acetate.

Advanced Spectroscopic and Analytical Techniques for Research on 5 Hexenyl Acetate

Surface Characterization via X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. In the context of 5-hexenyl acetate (B1210297), XPS is particularly useful for studying its behavior when applied as a molecular monolayer on various substrates.

Analysis of Molecular Monolayers on Substrates (e.g., Silicon)

Research has demonstrated the use of XPS in characterizing self-assembled molecular monolayers (SAMMs) of 5-hexenyl acetate on silicon (Si) substrates. researchgate.netd-nb.infoacs.org In these studies, a hydrogen-terminated silicon surface is passivated with this compound, resulting in a surface with an acetate terminus. d-nb.info XPS is employed at each stage of the surface modification to confirm the chemical changes.

High-resolution XPS scans of the C 1s region for a this compound monolayer on silicon reveal a prominent peak associated with aliphatic carbon-carbon bonds (C-C) from the hexenyl chain. d-nb.info The binding energy for these aliphatic carbons is typically calibrated to 284.8 eV. acs.orgacs.org The presence of the acetate group is confirmed by peaks corresponding to carbon-oxygen single bonds (C-O) and carbonyl carbons (C=O). d-nb.info

The successful grafting of the monolayer can be further confirmed by the absence of a significant SiO2 peak at around 103 eV in the Si 2p spectrum, indicating that the monolayer formation process did not lead to unwanted oxidation of the silicon substrate. rsc.org The detection of Si-C bonds at approximately 99.5 eV also provides direct evidence of the covalent attachment of the organic molecule to the silicon surface. rsc.org

Detection of Surface-Related Chemical Changes

XPS is also instrumental in monitoring chemical transformations of the this compound monolayer. For instance, the reduction of the acetate group to a hydroxyl group can be tracked by changes in the C 1s and O 1s XPS spectra. Following treatment with a reducing agent like lithium aluminum hydride (LiAlH4), a decrease in the intensity of the C=O peak and a corresponding change in the C-O peak area ratio indicate the successful conversion. d-nb.info

Furthermore, XPS can be used to investigate the introduction of other functionalities to the monolayer. In studies where the hydroxyl-terminated surface (derived from the this compound monolayer) is further reacted, for example with alkylphosphates, XPS is used to confirm the presence of the new elements, such as phosphorus. d-nb.info Angle-resolved XPS (ARXPS) can provide information about the depth distribution of different chemical species within the monolayer. acs.org

Table 1: XPS Data for this compound Monolayer on Silicon

| Spectral Region | Peak Assignment | Approximate Binding Energy (eV) | Significance |

| C 1s | Aliphatic Carbon (C-C) | 284.8 - 285.0 | Confirms the presence of the hexenyl chain. d-nb.infoacs.org |

| C 1s | Carbon-Oxygen (C-O) | Varies | Indicates the presence of the acetate group. d-nb.info |

| C 1s | Carbonyl Carbon (C=O) | Varies | Confirms the presence of the acetate group. d-nb.info |

| Si 2p | Silicon-Carbon (Si-C) | ~99.5 | Evidence of covalent attachment to the silicon substrate. rsc.org |

| Si 2p | Silicon Dioxide (SiO2) | ~103 | Absence indicates a clean, unoxidized interface. rsc.org |

| P 2s | Phosphorus | ~192.0 | Confirms subsequent functionalization of the monolayer. d-nb.info |

Elucidating Molecular Structure and Dynamics with High-Resolution NMR

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules like this compound. It provides information about the carbon-hydrogen framework of the molecule.

Carbon-13 and Proton NMR for Complex System Analysis

Both ¹H NMR and ¹³C NMR are routinely used to confirm the structure of this compound and to analyze its behavior in complex mixtures or as part of larger molecular assemblies.

In a typical ¹H NMR spectrum of this compound, distinct signals can be observed for the different protons in the molecule. chegg.com The protons on the terminal double bond (H₂C=CH-) will appear in the downfield region characteristic of vinylic protons. The protons of the methylene (B1212753) group adjacent to the oxygen atom (-CH₂-O-) will also have a characteristic downfield shift. The protons of the methyl group of the acetate moiety (CH₃-C=O) will appear as a singlet in the upfield region. The remaining methylene protons in the hexenyl chain will appear as multiplets in the aliphatic region.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in this compound. nih.govhmdb.ca The carbonyl carbon of the acetate group will have the most downfield shift. The two carbons of the double bond will also appear in the downfield region, followed by the carbon of the methylene group attached to the oxygen atom. The aliphatic carbons of the hexenyl chain and the methyl carbon of the acetate group will appear in the upfield region.

Table 2: Representative NMR Data for this compound

| Nucleus | Position | Expected Chemical Shift (ppm) | Multiplicity (for ¹H) |

| ¹H | CH₃-C=O | ~2.0 | Singlet |

| ¹H | -CH₂-CH₂-CH₂- | ~1.2-1.7 | Multiplet |

| ¹H | =CH-CH₂- | ~2.1 | Multiplet |

| ¹H | -CH₂-O- | ~4.0 | Triplet |

| ¹H | H₂C=CH- | ~4.9-5.1 | Multiplet |

| ¹H | H₂C=CH- | ~5.7-5.9 | Multiplet |

| ¹³C | CH₃-C=O | ~21 | - |

| ¹³C | -CH₂-CH₂-CH₂- | ~25-33 | - |

| ¹³C | -CH₂-O- | ~64 | - |

| ¹³C | H₂C=CH- | ~115 | - |

| ¹³C | H₂C=CH- | ~138 | - |

| ¹³C | C=O | ~171 | - |

Note: The exact chemical shifts can vary depending on the solvent and the specific NMR instrument used. The data presented is a generalized representation based on typical values. chegg.comnih.govhmdb.ca

Hyphenated Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Profiling and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is particularly well-suited for the analysis of volatile compounds like this compound.

GC-MS is widely used for the volatile profiling of various natural and synthetic products where this compound might be a component. encyclopedia.pubunimi.itnih.gov For instance, it is used to characterize the aroma profiles of fruits, beverages, and other food products. encyclopedia.pubunimi.itmdpi.com In these analyses, a sample is introduced into the GC, where its components are separated based on their boiling points and interactions with the stationary phase of the column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification by comparison with spectral libraries like NIST and Wiley. nih.gov

The quantification of this compound can be achieved using GC-MS, often with the aid of an internal standard. nih.gov This involves creating a calibration curve with known concentrations of this compound to determine its concentration in an unknown sample. mdpi.com The technique is sensitive, with low limits of detection (LOD) and quantification (LOQ), making it suitable for trace analysis. mdpi.comchrom-china.com

Headspace (HS) sampling techniques, such as headspace solid-phase microextraction (HS-SPME), are often coupled with GC-MS for the analysis of volatile compounds in complex matrices. nih.govacs.orgashs.org This allows for the extraction and concentration of volatile analytes like this compound from a sample without the need for solvent extraction.

Table 3: GC-MS Parameters for this compound Analysis

| Parameter | Typical Value/Condition | Significance |

| GC Column | Capillary column (e.g., HP-5ms, Equity-5) | Separates volatile compounds based on their properties. unimi.itchrom-china.com |

| Injector Temperature | 230-250 °C | Ensures complete volatilization of the sample. unimi.itmdpi.com |

| Oven Temperature Program | Ramped (e.g., 50 °C to 250 °C) | Allows for the separation of a wide range of volatile compounds. mdpi.comacs.org |

| Carrier Gas | Helium | Inert gas that carries the sample through the column. nih.govacs.org |

| MS Ionization Mode | Electron Impact (EI) at 70 eV | Standard ionization method for creating reproducible mass spectra. nih.govacs.org |

| MS Scan Range | e.g., m/z 35-550 | Covers the expected mass-to-charge ratios of the fragments. acs.orgashs.org |

| Identification | Comparison with NIST/Wiley libraries | Confirms the identity of the compound based on its mass spectrum. nih.gov |

Ecological Roles and Inter Species Interactions Mediated by 5 Hexenyl Acetate Chemical Ecology

Plant-to-Plant Communication and Defense Priming

Plants are not passive organisms; they can communicate with each other, particularly in response to threats such as herbivory. 5-Hexenyl acetate (B1210297) is one of the volatile organic compounds (VOCs) that facilitates this communication, enabling nearby plants to prepare for potential attacks.

Herbivore-Induced Plant Volatiles (HIPVs) as Airborne Signals

When a plant is damaged by herbivores, it releases a blend of volatile chemicals known as herbivore-induced plant volatiles (HIPVs). nih.gov These airborne signals can be detected by neighboring plants, a phenomenon sometimes referred to as "eavesdropping". thefrostlab.com Among these HIPVs, green leaf volatiles (GLVs) like (Z)-3-hexenyl acetate are released almost immediately after tissue damage. doi.orgfrontiersin.org This rapid release makes them a crucial early warning signal for nearby plants. doi.org

(Z)-3-hexenyl acetate is a key component of the HIPV blend released by numerous plant species, including maize, lima bean, and poplar, upon herbivore attack. core.ac.ukmdpi.com Its presence in the air signals to neighboring plants that an herbivore is nearby, prompting them to activate their defense mechanisms. nih.govmdpi.com Research has shown that even on its own, (Z)-3-hexenyl acetate can act as a potent signal for defense priming. frontiersin.org

Induction of Defense-Related Gene Expression in Receiver Plants

Upon perceiving airborne (Z)-3-hexenyl acetate, receiver plants initiate a cascade of internal defensive responses, starting at the genetic level. Exposure to this compound has been shown to induce or prime the expression of defense-related genes. core.ac.ukusp.br For instance, in maize seedlings, (Z)-3-hexenyl acetate directly induces the expression of defense genes. core.ac.uk Similarly, studies on lima bean have demonstrated that (Z)-3-hexenyl acetate and structurally related compounds can elicit defensive responses. mpg.denih.gov

Research has identified specific genes and pathways that are activated. In many plants, the perception of GLVs like (Z)-3-hexenyl acetate leads to the upregulation of genes involved in the jasmonic acid (JA) signaling pathway, a major route for insect defense. core.ac.ukfrontiersin.org For example, maize plants exposed to (Z)-3-hexenyl acetate showed increased expression of genes related to jasmonate biosynthesis. core.ac.uk This priming effect means that while the initial response to the volatile may be small, the plant is prepared to mount a much faster and stronger defense upon actual herbivore attack. embrapa.broup.com

A study on sweet pepper plants revealed that exposure to (Z)-3-hexenyl acetate, among other HIPVs, led to the upregulation of defense-related genes such as PIN2 and AMP1, which are associated with the jasmonic acid and salicylic (B10762653) acid pathways, respectively. frontiersin.org This demonstrates the broad-spectrum defensive priming capabilities of this compound.

Physiological and Growth Responses in Receiving Plants

The genetic and biochemical changes induced by 5-hexenyl acetate translate into tangible physiological and growth responses in the receiving plants. One of the key physiological responses is the enhanced production of defensive compounds. For example, maize plants primed with (Z)-3-hexenyl acetate produce significantly more jasmonic acid and defensive secondary metabolites when subsequently attacked by caterpillars. core.ac.uk

However, the effects on growth can be species-specific and complex. In some cases, exposure to (Z)-3-hexenyl acetate can lead to a "growth-defense tradeoff," where resources are allocated to defense at the expense of growth. mdpi.com For instance, a study on pepper plants showed that continuous exposure to (Z)-3-hexenyl acetate resulted in shorter plants with less biomass and fewer flowers and fruits. thefrostlab.commdpi.com Conversely, the same study found that lima bean plants treated with (Z)-3-hexenyl acetate grew taller and produced more leaves and flowers. thefrostlab.commdpi.com

Another study on maize seedlings observed that initial exposure to (Z)-3-hexenyl acetate caused a temporary reduction in growth, but the plants quickly recovered and in some cases even showed enhanced growth rates. oup.commdpi.com This suggests that the impact on growth may be a temporary cost for the benefit of enhanced defense. oup.com Furthermore, exposure to (Z)-3-hexenyl acetate can lead to an increase in the production of extrafloral nectar in lima beans, a defensive secretion that attracts natural enemies of herbivores. mpg.denih.gov

Tritrophic Interactions and Modulation of Insect Behavior

This compound also plays a crucial role in tritrophic interactions, which involve the plant, the herbivore, and the herbivore's natural enemies (predators and parasitoids). The release of this volatile can significantly influence the behavior of insects at different trophic levels.

Attraction of Natural Enemies (e.g., Parasitoids)

One of the most significant indirect defense mechanisms mediated by HIPVs is the attraction of the herbivore's natural enemies. (Z)-3-hexenyl acetate is a key chemical cue used by many parasitoid wasps and predators to locate their hosts or prey. nih.govmdpi.com When a plant is attacked by herbivores, the release of (Z)-3-hexenyl acetate acts as a "call for help," guiding beneficial insects to the infested plant. mdpi.com

For example, the parasitoid wasp Aphidius colemani, a natural enemy of aphids, is attracted to the (Z)-3-hexenyl acetate emitted by aphid-infested Arabidopsis plants. mdpi.comnih.gov Similarly, the parasitoid Aphidius funebris is attracted to (Z)-3-hexenyl acetate when searching for its aphid host on Centaurea nigra plants. embrapa.brnih.gov Studies on cotton have also shown that the specialist parasitoid Microplitis croceipes is significantly attracted to (Z)-3-hexenyl acetate. sci-hub.se

The effectiveness of (Z)-3-hexenyl acetate in attracting natural enemies can be seen across various plant and insect systems. The egg parasitoid Trichogramma chilonis shows a strong attraction to this compound, which can be released from chili plants damaged by Spodoptera litura. thepharmajournal.com This attraction is a vital component of the plant's indirect defense strategy, as it leads to increased predation or parasitism of the herbivores, ultimately reducing the damage to the plant. frontiersin.org

Interactive Table: Attraction of Natural Enemies to (Z)-3-Hexenyl Acetate

| Natural Enemy | Herbivore Host/Prey | Plant Species | Reference |

| Aphidius colemani | Aphids | Arabidopsis thaliana | mdpi.comnih.gov |

| Aphidius funebris | Uroleucon jaceae (aphid) | Centaurea nigra | embrapa.brnih.gov |

| Microplitis croceipes | Caterpillars | Cotton | sci-hub.se |

| Trichogramma chilonis | Spodoptera litura (egg) | Chili | thepharmajournal.com |

| Cotesia marginiventris | Caterpillars | Maize | entomologyjournals.com |

| Phytoseiulus persimilis | Mites | Various | entomologyjournals.com |

Repellent and Deterrent Effects on Herbivores

In addition to attracting beneficial insects, this compound can also have direct negative effects on herbivores by acting as a repellent or a feeding and oviposition deterrent. doi.orgresearchgate.netoup.com This function serves as a direct defense mechanism for the plant. mdpi.com

The dual role of attracting natural enemies and repelling herbivores makes this compound a highly efficient defensive compound for plants. It contributes to an integrated defense strategy that minimizes herbivore damage through both direct and indirect mechanisms.

Role in Insect Sex Pheromone Synthesis and Communication

This compound serves as a crucial building block in the chemical synthesis of various insect sex pheromones. Its carbon structure is manipulated through chemical reactions, such as olefin cross-metathesis, to create the more complex molecules that insects use for attracting mates. For instance, it is a precursor in the synthesis of (4E,7Z)-4,7-Tridecadienyl acetate, a known component of an insect sex pheromone. fishersci.esthermofisher.comthermofisher.com The process of cross-metathesis involving this compound is also employed to produce other pheromones. fishersci.esthermofisher.com

A significant application of this compound is in the production of E-5-decenyl acetate, which is the primary component of the Peach Twig Borer (PTB) pheromone. google.comgoogle.com Syntheses have been developed where 1-hexene (B165129) is self-metathesized, and the resulting 5-decene is then cross-metathesized with this compound to yield 5-decenyl acetate. google.com This method is valued for its efficiency and use of commercially available starting materials. google.com

In the broader context of insect communication, hexenyl acetates, as part of a group of compounds known as green leaf volatiles (GLVs), play a role in complex ecological interactions. nih.govnih.gov These volatile compounds are released by plants when damaged and can act as kairomones, which are signals that benefit the receiving insect. wur.nl For example, GLVs like (Z)-3-hexenyl acetate can attract insect herbivores to their host plants. wur.nl Furthermore, these same volatiles can serve as synomones, mediating indirect plant defense by attracting natural enemies (parasitoids and predators) of the herbivores. nih.govresearchgate.nettandfonline.com For example, the volatile blend emitted by plants upon aphid infestation, in which hexenyl acetate is a predominant compound, can attract parasitoid wasps that prey on the aphids. researchgate.net The conversion of (Z)-3-hexenyl acetate to (Z)-3-hexenol within plant tissues is a regulated process, suggesting that the specific activities of these related compounds are finely tuned to mediate different ecological functions. nih.gov

Role in Abiotic Stress Responses and Tolerance

(Z)-3-Hexenyl acetate, a prominent green leaf volatile (GLV), has been identified as a significant signaling molecule in mediating plant responses to various abiotic stressors. frontiersin.orgnih.gov While long recognized for their role in plant defense against biotic threats, the function of GLVs in abiotic stress tolerance is an area of growing research. frontiersin.org Exogenous application of (Z)-3-hexenyl acetate has been shown to prime plants, enhancing their resilience to environmental challenges like high salinity and cold temperatures. frontiersin.orgresearchgate.net

Enhancement of Salinity Stress Acclimation

Priming peanut (Arachis hypogaea L.) seedlings with (Z)-3-hexenyl acetate (Z-3-HAC) has been shown to significantly enhance their tolerance to salinity stress. frontiersin.org In studies, primed plants subjected to high salinity conditions exhibited improved growth compared to non-primed plants under the same stress. frontiersin.org This enhanced tolerance is linked to a range of positive physiological and biochemical changes. frontiersin.org

Primed seedlings maintained a higher relative water content, a more efficient net photosynthetic rate, and better maximal photochemical efficiency of photosystem II (Fv/Fm). frontiersin.org Furthermore, the application of Z-3-HAC led to an increase in the total length, surface area, and volume of peanut roots under saline conditions. frontiersin.org This priming effect helps the plant to better cope with the osmotic and ionic stress imposed by high salt concentrations. frontiersin.org While volatiles from salt-stressed plants have been observed to induce priming in neighboring unstressed plants, the specific role of (Z)-3-HAC provides a direct mechanism for this enhanced resilience. frontiersin.orgresearchgate.net

Table 1: Effect of (Z)-3-Hexenyl Acetate (Z-3-HAC) Priming on Peanut Seedlings Under Salinity Stress

| Parameter | Observation in Z-3-HAC Primed Plants (vs. Non-primed) under Salinity | Source |

|---|---|---|

| Shoot Dry Weight | Significant increase | frontiersin.org |

| Shoot Fresh Weight | Significant increase | frontiersin.org |

| Relative Water Content | Higher | frontiersin.org |

| Net Photosynthetic Rate | Higher | frontiersin.org |

| Maximal Photochemical Efficiency (Fv/Fm) | Higher | frontiersin.org |

| Electrolyte Leakage | Significantly lower | frontiersin.org |

| Malondialdehyde (MDA) Content | Significantly lower | frontiersin.org |

Modulation of Cold Stress Resistance

(Z)-3-Hexenyl acetate plays a protective role in plants subjected to cold stress. Research has demonstrated that maize (Zea mays) seedlings treated with this volatile compound exhibit increased tolerance to cold conditions. frontiersin.orgresearchgate.net This treatment results in reduced plant damage and can even stimulate a growth spurt in the days following the cold stress event. nih.govresearchgate.net

Cold stress typically causes significant physiological damage, including reduced enzyme activity and compromised cell membrane integrity, leading to solute leakage. nih.gov The application of GLVs like (Z)-3-hexenyl acetate appears to mitigate this damage, as evidenced by significantly reduced ion leakage in treated plants. nih.gov This suggests that the compound helps to maintain cellular function and integrity under low temperatures. nih.gov The emission of GLVs from plants that are already damaged by cold further indicates that these compounds are part of a natural defense and signaling strategy against this form of abiotic stress. nih.gov

Table 2: Reported Effects of (Z)-3-Hexenyl Acetate on Cold Stress Resistance in Maize

| Finding | Effect | Source |

|---|---|---|

| Damage Reduction | Less damage observed in primed maize seedlings after cold stress. | frontiersin.orgresearchgate.net |

| Growth | Increased growth in maize seedlings after cold stress treatment. | nih.govfrontiersin.org |

Antioxidant System Activation

Exposure to (Z)-3-hexenyl acetate (Z-3-HAC) has been found to incite oxidative stress in plants, which paradoxically leads to the activation and priming of their antioxidant defense systems. nih.govresearchgate.netresearchgate.net Studies on wheat (Triticum aestivum) revealed that exposure to Z-3-HAC leads to the production of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), particularly around the stomata. nih.govresearchgate.netresearchgate.net This initial oxidative burst triggers a broader defensive response. nih.govresearchgate.net

Following this trigger, an activation of antioxidant-related enzyme activity is observed. nih.govresearchgate.net In peanut seedlings primed with Z-3-HAC under salinity stress, the activities of key antioxidant enzymes were significantly higher than in non-primed plants. frontiersin.org This enhancement of the antioxidant system allows the plant to more effectively scavenge harmful ROS, reducing oxidative damage, as indicated by lower levels of malondialdehyde (MDA), a marker for lipid peroxidation. frontiersin.org The modulation of the phenylpropanoid pathway, which produces many antioxidative metabolites, is also observed, further contributing to the plant's enhanced stress tolerance. nih.govresearchgate.net

Table 3: Impact of (Z)-3-Hexenyl Acetate Priming on Antioxidant Systems in Peanut Leaves under Salinity Stress

| Component | Effect in Primed Plants (vs. Non-primed) | Source |

|---|---|---|

| Reactive Oxygen Species (H₂O₂, O₂⁻) | Significantly lower accumulation | frontiersin.org |

| Malondialdehyde (MDA) Content | Significantly lower | frontiersin.org |

| Superoxide dismutase (SOD) Activity | Higher | frontiersin.org |

| Peroxidase (POD) Activity | Higher | frontiersin.org |

| Catalase (CAT) Activity | Higher | frontiersin.org |

Atmospheric Chemistry and Environmental Fate of 5 Hexenyl Acetate

New Particle Formation (NPF) and Secondary Organic Aerosol (SOA) Contributions

The oxidation of 5-hexenyl acetate (B1210297) in the atmosphere contributes to the formation of secondary organic aerosols (SOA), which can impact air quality and climate. acs.orgmdpi.comcopernicus.org

The low-volatility products formed from the ozonolysis of 5-hexenyl acetate can either nucleate to form new particles or condense onto existing aerosol particles, contributing to SOA mass. mdpi.comresearchgate.net The ozonolysis of cis-3-hexenyl acetate has been shown to be a potential source of SOA in urban and suburban areas. acs.orgacs.org Studies have shown that the presence of sulfur dioxide can promote the formation of new particles during the ozonolysis of cis-3-hexenyl acetate, while acidic seed particles can inhibit SOA formation. acs.orgacs.org However, high relative humidity has been observed to inhibit new particle formation from this process. mdpi.comresearchgate.net The SOA yield from the ozonolysis of cis-3-hexenyl acetate has been reported to be 8.6%. copernicus.org

Influence of Relative Humidity on Particle Formation

The role of relative humidity (RH) in the formation of new atmospheric particles from the oxidation of biogenic volatile organic compounds (BVOCs) is a subject of ongoing scientific investigation, with varied outcomes reported for different compounds. mdpi.commdpi.comuvm.edu For cis-3-hexenyl acetate, a green leaf volatile (GLV) emitted by plants, research demonstrates that relative humidity significantly inhibits new particle formation (NPF) during its ozonolysis. mdpi.comresearchgate.netresearchgate.net

In laboratory chamber studies, the ozonolysis of cis-3-hexenyl acetate under dry conditions (RH ≈ 0%) leads to the generation of secondary organic aerosol (SOA). mdpi.comcopernicus.org However, the introduction of water vapor has a profound attenuating effect on this process. Experimental findings show that even slight increases in relative humidity can lead to a sharp reduction in the number of new particles formed. mdpi.comresearchgate.net This inhibition is so pronounced that at RH levels above 1%, new particle formation from cis-3-hexenyl acetate ozonolysis is essentially shut down. mdpi.comresearchgate.netresearchgate.net

This inhibitory effect appears to be more sensitive to RH than the total mass of the SOA (CSOA) produced. mdpi.com While the exact mechanism for this inhibition is not fully understood, it is hypothesized that the reaction of Criegee intermediates (formed during ozonolysis) with water molecules may lead to the formation of small carboxylic acids that are too volatile to contribute to new particle formation. researchgate.net This contrasts with the behavior of other BVOCs like α-pinene, where increased RH has been observed to enhance NPF under certain conditions. mdpi.comuvm.edu

The sensitivity of cis-3-hexenyl acetate to humidity is such that even trace amounts of water adsorbed on chamber walls from previous experiments can impact SOA formation in subsequent "dry" experiments, highlighting the critical role of water vapor in its atmospheric chemistry. mdpi.com

Table 1: Effect of Relative Humidity on New Particle Formation (NPF) from cis-3-Hexenyl Acetate (CHA) Ozonolysis

| Precursor VOC | Oxidant | Relative Humidity (RH) | Observed Effect on NPF | Reference |

| cis-3-Hexenyl Acetate | Ozone | > 1% | Complete shutdown of NPF | mdpi.comresearchgate.net |

| cis-3-Hexenyl Acetate | Ozone | Slight increase (<0.1%) | Reduction in NPF | mdpi.com |

| cis-3-Hexenyl Acetate | Ozone | Humid vs. Dry | Attenuation of NPF | mdpi.com |

Interaction with Environmental Matrices

Volatile organic compounds (VOCs) released into the environment can interact with various surfaces and matrices, influencing their fate, transport, and ecological function. portlandpress.comnih.gov One significant interaction for plant-emitted compounds like this compound is with the waxy outer layer of plants themselves. portlandpress.com

Plant cuticular waxes, the lipid layer covering the epidermis of terrestrial plants, can absorb or "sequester" exogenous VOCs from the atmosphere. portlandpress.comfrontiersin.orgnih.gov This process can serve as a mechanism for passive associational resistance, where a plant may gain protection from pathogens or herbivores by adsorbing biologically active compounds emitted by neighboring plants. frontiersin.orgnih.gov

A study was conducted to test the hypothesis that VOCs sequestered by cuticular waxes can retain their biological activity. frontiersin.orgnih.gov Researchers reconstituted cuticular wax from the tree Parkinsonia praecox on glass slides and exposed them to various pure VOCs, including this compound. frontiersin.org The antifungal properties of the wax layers were then tested against the conidia of Colletotrichum lindemuthianum, a fungal pathogen. frontiersin.orgnih.gov

The results demonstrated that this compound was successfully sequestered by the plant wax. frontiersin.org Furthermore, the wax exposed to this compound showed a significant, albeit lower, inhibitory effect on the germination of fungal spores, with germination rates between 50% and 75% of the control group. frontiersin.orgnih.gov This indicates that the sequestered this compound retained a degree of its antifungal activity. frontiersin.org However, this inhibitory effect was transient; after 15 days of exposure to ambient air, the antifungal activity was lost as the concentration of the VOC in the wax decreased. frontiersin.orgnih.gov

This research provides proof of concept that plant cuticular waxes can act as a sink for atmospheric VOCs like this compound, and that these sequestered compounds can, at least temporarily, confer protective benefits to the plant. frontiersin.orgnih.gov

Structure Activity Relationship Sar Studies of 5 Hexenyl Acetate and Its Derivatives

Correlating Molecular Structure with Biological Activity

The biological effects of 5-hexenyl acetate (B1210297) and its analogs, particularly their role as semiochemicals in insect communication and plant defense, are highly dependent on their molecular architecture. Key structural elements, such as the configuration of the double bond and the nature of the ester functional group, play pivotal roles in determining their bioactivity.

Importance of Double Bond Configuration (e.g., cis vs. trans)

The geometric isomerism of the double bond in hexenyl acetates is a critical determinant of their biological function, especially in insect olfaction. The cis (or Z) and trans (or E) configurations of the double bond can elicit vastly different behavioral and electrophysiological responses in insects.

Research has consistently shown that the specific geometry of the double bond is crucial for the compound to bind effectively to olfactory receptors in insect antennae. For many insect species, one isomer is significantly more active as a pheromone or attractant than the other. For instance, electroantennogram (EAG) studies, which measure the electrical response of an insect's antenna to a volatile compound, have provided quantitative data on this specificity.

In the case of the Colorado beetle (Leptinotarsa decemlineata), distinct EAG responses are observed for a range of green leaf volatiles, including cis-3-hexenyl acetate and its isomers. olfacts.nlcapes.gov.br The antennal olfactory receptors of this beetle are sensitively tuned to perceive these general green leaf volatiles, which likely plays a role in its host selection behavior. olfacts.nlcapes.gov.br Studies on the carrot fly (Psila rosae) also show clear EAG responses to cis-3-hexenyl acetate. olfacts.nl

Furthermore, field trapping experiments have demonstrated the behavioral consequences of this isomeric specificity. For example, studies on the diamondback moth (Plutella xylostella) have shown that while both (E)-2-hexenyl acetate and (Z)-3-hexenyl acetate can enhance the attractiveness of sex pheromones, (E)-2-hexenyl acetate often exhibits a stronger synergistic effect. science.gov In some cases, a mixture of isomers is required for optimal activity, while in others, one isomer can be inhibitory.

The following table summarizes electroantennogram (EAG) responses of various insect species to different isomers of hexenyl acetate and related compounds, illustrating the significance of the double bond configuration.

| Insect Species | Compound | Observed EAG Response/Behavioral Effect | Reference |

|---|---|---|---|

| Colorado beetle (Leptinotarsa decemlineata) | cis-3-Hexenyl acetate | Distinct EAG response, indicating perception by antennal olfactory receptors. | olfacts.nlcapes.gov.br |

| Colorado beetle (Leptinotarsa decemlineata) | trans-2-Hexen-1-ol | Strong EAG response, often used as a standard in comparative studies. | olfacts.nl |

| Carrot fly (Psila rosae) | cis-3-Hexenyl acetate | Distinct EAG response in both males and females. | olfacts.nl |

| Diamondback moth (Plutella xylostella) | (Z)-3-Hexenyl acetate | Relatively weak EAG response alone, but enhances attraction to sex pheromone in field traps. | science.gov |

| Fall armyworm (Spodoptera frugiperda) | trans-2-Hexenyl acetate | Male moths were shown to be more responsive to this isomer. | researchgate.net |

| Seven-spotted lady beetle (Coccinella septempunctata) | cis-3-Hexenyl acetate | Least attractive compound in a study of herbivore-induced plant volatiles. | chesci.com |

Influence of Ester Moiety on Bioactivity

The ester functional group in 5-hexenyl acetate and its derivatives is another key structural feature that significantly influences their biological activity. The size and structure of the acyl group of the ester can modulate the compound's volatility, solubility, and its ability to interact with biological receptors, thereby affecting its role in plant defense and insect communication.

Studies have shown that various esters of (Z)-3-hexenol can induce defense mechanisms in plants. For instance, exogenous application of (Z)-3-hexenyl acetate, propionate, and butyrate (B1204436) has been shown to protect plants against pests by stimulating their natural defense pathways, such as those involving jasmonic acid and salicylic (B10762653) acid. google.com This suggests that the plant's metabolic machinery can process these esters, likely by hydrolyzing them to the corresponding alcohol, (Z)-3-hexenol, which is a known signaling molecule in plant defense. nih.gov

The specific ester can influence the potency and type of defense response. Research on tomato plants demonstrated that treatment with various (Z)-3-hexenyl esters, including acetate, propionate, isobutyrate, and butyrate, induced resistance against the bacterium Pseudomonas syringae. plantbiologyconference.com Notably, (Z)-3-hexenyl butyrate (HB) was particularly effective, leading to significant stomatal closure and induction of defense genes. plantbiologyconference.com

In the context of insect behavior, the ester moiety can affect the attractiveness or repellency of the compound. For example, in the heteropteran bug Eurygaster biformis, (E)-2-hexenyl acetate is one of the components of its scent gland secretion that repels predators like the Chinese mantis. jst.go.jp In contrast, hexyl acetate did not affect the mantid's feeding behavior, indicating the importance of the double bond in conjunction with the acetate group for this defensive activity. jst.go.jp

The following table summarizes the observed biological activities of different hexenyl esters, highlighting the influence of the ester moiety.

| Compound | Organism(s) | Observed Biological Activity | Reference |

|---|---|---|---|

| (Z)-3-Hexenyl acetate | Tomato, Citrus | Induces plant defense mechanisms against pests like whiteflies and thrips. | google.com |

| (Z)-3-Hexenyl propanoate | Tomato | Induces plant defenses and repels key pests. | google.com |

| (Z)-3-Hexenyl butyrate (HB) | Tomato, Nicotiana, Arabidopsis, Maize, Citrus | Induces stomatal closure, enhances defense gene expression, and increases resistance to bacterial pathogens. | plantbiologyconference.com |

| (E)-2-Hexenyl acetate | Eurygaster biformis (bug) | Acts as a repellent against predators (Chinese mantis). | jst.go.jp |

| Hexyl acetate | Chinese mantis | No significant effect on feeding behavior. | jst.go.jp |

| (Z)-3-Hexenyl nonanoate | Various microorganisms | Showed antimicrobial activity, with the (E)-isomer being more potent against Pseudomonas aeruginosa. | researchgate.net |

SAR in Atmospheric Reactivity

The structure of this compound and its derivatives also dictates their reactivity in the atmosphere, which determines their atmospheric lifetime and their potential to contribute to the formation of secondary air pollutants like ozone and secondary organic aerosols (SOA). The primary atmospheric degradation pathways for these compounds are reactions with hydroxyl radicals (•OH), ozone (O₃), and nitrate (B79036) radicals (NO₃).

The presence and position of the carbon-carbon double bond are the most significant factors influencing their atmospheric reactivity. The double bond is the primary site for attack by OH radicals and ozone. The rate of these reactions is influenced by the substituents around the double bond.

Furthermore, the ester moiety can also affect the reactivity. Studies on a series of cis-3-hexenyl esters have shown that the atmospheric degradation rates vary with the nature of the acyl group. For instance, the rate coefficients for the reaction with ozone were found to increase with the size of the acyl group. This suggests that the ester group can influence the electron density of the double bond or the stability of the reaction intermediates.

The table below presents the gas-phase reaction rate coefficients for several hexenyl esters with ozone, illustrating the structure-activity relationship in their atmospheric reactivity.

| Compound | Reaction Rate Coefficient with O₃ (k x 10⁻¹⁷ cm³ molecule⁻¹ s⁻¹) | Reference |

|---|---|---|

| cis-3-Hexenyl formate | 4.06 ± 0.66 | researchgate.net |

| cis-3-Hexenyl acetate | 5.40 ± 1.40 | researchgate.net |

Theoretical studies have also been employed to understand the degradation mechanisms of these compounds in the atmosphere. For example, the degradation of trans-2-hexenal, a related C6 volatile, with various atmospheric oxidants has been investigated, providing insights into the reaction pathways and the products formed. nih.gov Quantitative Structure-Activity Relationship (QSAR) models are also being developed to predict the atmospheric degradation rates of volatile organic compounds, which can be applied to hexenyl acetate and its derivatives. acs.org

Emerging Research Areas and Future Perspectives

Integration with Systems Biology Approaches

Systems biology offers a powerful framework for unraveling the intricate network of interactions that govern plant responses to their environment, where 5-hexenyl acetate (B1210297) and other green leaf volatiles (GLVs) play a significant role. By integrating multi-omics data, researchers can move beyond the study of individual components to a more holistic understanding of the entire biological system.

Transcriptomic and Metabolomic Insights: